Superior Safety Margin vs. Promin in Mouse Model
In a mouse model, the minimum lethal dose (MLD) of the water-soluble derivative of 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- (Pyrisulfon) was 160 mg, compared to an MLD of 100 mg for the comparator Promin (a diglucosesulfonate sodium salt of Dapsone) [1]. This represents a 60% higher lethal dose for the pyridyl sulfone derivative, indicating a significantly greater safety margin in vivo. The study concluded that this higher MLD translates to fewer secondary reactions, a critical limitation of Promin which causes anemia during long-term tuberculosis therapy [1].
| Evidence Dimension | Acute In Vivo Toxicity |
|---|---|
| Target Compound Data | MLD = 160 mg (as Pyrisulfon salt) |
| Comparator Or Baseline | Promin (MLD = 100 mg) |
| Quantified Difference | Target compound's MLD is 1.6 times higher (60% greater safety margin) |
| Conditions | Mouse model; Minimum Lethal Dose (MLD) test [1] |
Why This Matters
This data directly demonstrates that the pyridyl-sulfone scaffold provides a safer therapeutic window compared to a leading diphenyl-sulfone drug, making it a superior candidate for research into long-term antimicrobial therapies where chronic toxicity is a concern.
- [1] U.S. Army Technical Intelligence Center. (1946). Japanese Medical Material: Pyrisulfon (Disodium 5-aminopyridyl-2, 4'-aminophenyl-sulfone-diglucosesulfonate). Report No. 239. National Library of Medicine. View Source
